Bromochlorophenol blue

Vue d'ensemble

Description

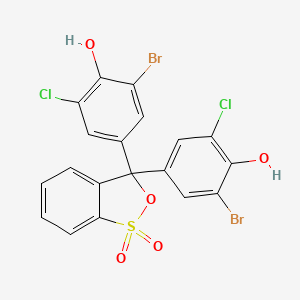

Bromochlorophenol blue is a chemical compound commonly used as a pH indicator. It is known for its distinct color change from yellow to blue-violet as the pH shifts from acidic to basic. The compound has the molecular formula C19H10Br2Cl2O5S and a molecular weight of 581.06 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of bromochlorophenol blue involves several steps:

Synthesis of Chlorophenol Red: Chlorophenol red is synthesized by condensing o-benzenesulfonic anhydride with chlorophenol under the catalysis of anhydrous zinc chloride.

Bromination: The chlorophenol red is then brominated by dissolving it in glacial acetic acid and adding a solution of bromine in glacial acetic acid. The mixture is heated to 65-75°C and maintained for 4-7 hours.

Formation of this compound: The bromochlorophenol red is reacted with an alkali to form this compound sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced filtration and crystallization techniques helps in obtaining the final product with minimal impurities .

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions, although these are less common in its typical applications.

Substitution: The compound can participate in substitution reactions, particularly involving its halogen atoms.

Acid-Base Reactions: As a pH indicator, this compound undergoes protonation and deprotonation, leading to its color change.

Common Reagents and Conditions:

Hydroxide Solutions: Reacts with hydroxide solutions to produce a blue color, useful in flow assays.

Ethanol: Soluble in ethanol, often used as a solvent in various reactions.

Major Products:

This compound Sodium Salt: Formed during the final step of its synthesis.

Applications De Recherche Scientifique

pH Indicator

Bromochlorophenol blue serves as a reliable pH indicator in laboratory experiments. Its ability to visually indicate acidity or alkalinity is crucial for:

- Titrations : It helps determine the endpoint of acid-base titrations by changing color, providing a clear visual cue for researchers .

- Environmental Testing : Used to monitor water quality, this compound detects changes in pH levels in aquatic systems, aiding ecological studies and pollution assessments .

Biochemical Assays

In biochemical research, this compound plays a significant role:

- Protein Detection : The dye is employed in assays to detect proteins and enzymes, changing color based on the presence of specific biomolecules .

- Electrophoresis : It is commonly used as a tracking dye in protein and nucleic acid gel electrophoresis, allowing researchers to monitor the migration of samples during separation processes .

Food Industry Applications

In food science, this compound is utilized for:

- Quality Control : It tests the pH of food products to ensure safety and compliance with industry standards .

- Colorimetric Assays : The dye assists in quantitative measurements of specific compounds through color change observations during food processing .

Educational Purposes

This compound is frequently used in educational laboratories to demonstrate chemical principles:

- Teaching Tool : Its clear visual changes make it an excellent resource for illustrating acid-base reactions, enhancing students' understanding of chemistry concepts .

Data Tables

The following table summarizes the applications of this compound across various fields:

| Application Area | Specific Use | Importance |

|---|---|---|

| Laboratory Research | pH Indicator | Visual assessment of acidity/alkalinity |

| Biochemical Assays | Protein detection | Essential for clinical and research labs |

| Environmental Science | Water quality monitoring | Data for ecological studies |

| Food Industry | pH testing | Ensures safety and quality control |

| Education | Demonstration of acid-base reactions | Enhances understanding of chemical principles |

Case Study 1: Protein Detection Using this compound

A study investigated the effectiveness of this compound in detecting urinary protein concentrations. The method involved using the dye with a membrane filter to visually determine protein levels, showcasing its utility in clinical diagnostics .

Case Study 2: Environmental Monitoring

Research highlighted the application of this compound in assessing water quality. The compound was instrumental in detecting pH changes due to pollution, providing critical data for environmental studies and regulatory compliance .

Mécanisme D'action

The mechanism of action of bromochlorophenol blue primarily involves its role as a pH indicator. The compound undergoes structural changes in response to pH variations, leading to a shift in its absorption spectrum. This results in a visible color change from yellow (acidic) to blue-violet (basic). The molecular targets are the hydrogen ions (protons) in the solution, which interact with the compound to induce these changes .

Comparaison Avec Des Composés Similaires

Bromophenol Blue: Another pH indicator with a similar structure but different halogen substitutions.

Tetrabromophenol Blue: Contains more bromine atoms, leading to different pH transition ranges.

Bromothymol Blue: Used for measuring near-neutral pH levels .

Uniqueness: Bromochlorophenol blue is unique due to its specific pH transition range (3.0-4.6) and its dual halogen substitutions (bromine and chlorine), which provide distinct chemical properties and applications .

Activité Biologique

Bromochlorophenol blue (BCPB), known chemically as 3',3"-dibromo-5',5"-dichlorophenolsulfonephthalein, is a synthetic dye widely utilized in biochemical applications. Its primary role is as a pH indicator, but it also exhibits significant biological activity, particularly in the fields of biochemistry and molecular biology. This article explores the biological properties of BCPB, including its applications, mechanisms of action, and relevant case studies.

BCPB is characterized by its ability to change color in response to pH variations, transitioning from yellow in acidic environments to blue in alkaline conditions. This property is primarily due to the structural changes in the dye's molecular configuration when it interacts with protons. The dye's behavior can be summarized as follows:

- Acidic pH (<4.6): Yellow color

- Neutral pH (around 7): Green color

- Alkaline pH (>7.6): Blue color

The colorimetric response makes BCPB an excellent candidate for various assays and diagnostic tests, particularly those assessing protein concentration and enzyme activity.

Applications in Biological Research

-

Protein Detection and Quantification

- BCPB has been effectively used in assays for protein quantification, particularly in urine analysis. A study demonstrated a visual method for determining urinary protein concentrations using BCPB in conjunction with membrane filtration techniques . The sensitivity of this method allows for rapid screening of protein levels, which can be indicative of various health conditions.

-

Electrophoresis

- Historically, BCPB has been used as a staining agent in electrophoresis to visualize proteins. Durrum (1950) utilized BCPB for coloring proteins during paper electrophoresis, where it helped distinguish proteins based on their migration rates . This technique remains relevant for analyzing protein purity and molecular weight.

-

Colorimetric Assays

- In a comparative study involving oseltamivir phosphate detection, BCPB was used as a colorimetric reagent alongside Congo red. The results indicated that while BCPB provided a useful assay method, it was less sensitive than Congo red . Nonetheless, it remains a viable option for field-based drug quality evaluations due to its simplicity and low cost.

Case Study 1: Urinary Protein Determination

A visual method was established using BCPB to determine protein concentrations in urine samples. The method involved filtering urine through a membrane filter followed by the addition of BCPB, allowing for a straightforward visual assessment of protein levels. This approach has significant implications for clinical diagnostics, particularly in nephrology .

Case Study 2: Electrophoretic Staining

In research conducted by Mazia et al. (1953), BCPB was employed to stain animal tissues fixed with routine fixatives. The study found that while BCPB effectively stained various proteins within the tissues, it showed minimal affinity for starch and glycogen, underscoring its specificity for certain biomolecules . This specificity is crucial for accurate histological assessments.

Comparative Analysis of this compound with Other Dyes

| Dye Name | Primary Use | Color Change pH Range | Sensitivity |

|---|---|---|---|

| This compound | Protein detection | Yellow to Blue | Moderate |

| Congo Red | Drug quality evaluation | Red at acidic pH | High |

| Bromophenol Blue | General pH indicator | Yellow to Blue | Moderate |

Propriétés

IUPAC Name |

2-bromo-4-[3-(3-bromo-5-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Br2Cl2O5S/c20-12-5-9(7-14(22)17(12)24)19(10-6-13(21)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGFKZKMIQQRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Cl)C4=CC(=C(C(=C4)Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Br2Cl2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180230 | |

| Record name | Bromochlorophenol blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2553-71-1 | |

| Record name | Bromochlorophenol blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromochlorophenol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochlorophenol blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromochlorophenol blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-chlorophenol] S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bromochlorophenol blue | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX9KKY3SWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.